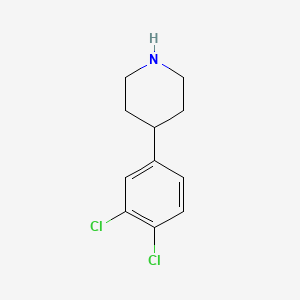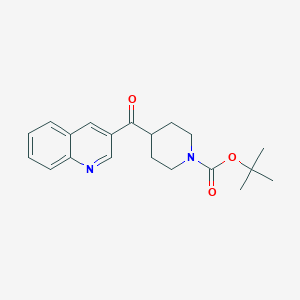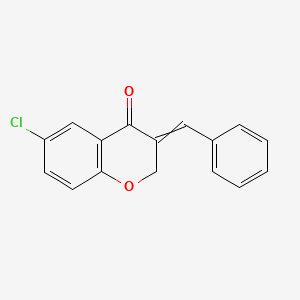
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Overview
Description
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C16H11ClO2 . It belongs to the class of compounds known as chromanones . Chromanones are a type of oxygen-containing heterocycles and are a major building block in a large class of medicinal compounds .
Synthesis Analysis
The synthesis of 3-benzylidene-4-chromanone derivatives, which include 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, involves heating chroman-4-one and substituted benzaldehyde to 110 °C for 1 hour in a solvent-free medium in the presence of piperidine .Molecular Structure Analysis
The molecular structure of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond . This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .Chemical Reactions Analysis
Chromanones, including 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, show a wide structural diversity owing to the presence of different kinds of compounds like flavanones, isoflavones, spirochromanones, benzylidene-4-chromanones, etc . They play an important role as building blocks in designing drugs .Physical And Chemical Properties Analysis
The average mass of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is 270.710 Da and its monoisotopic mass is 270.044769 Da .Mechanism of Action
3-Benzylidene-4-chromanone derivatives have been found to possess various biological properties such as antioxidant, antifungal, antiviral, anti-mutagenic, anti-proliferative, anti-allergic, antihistaminic, anti-inflammatory, and monoamine oxidase inhibitory activity . They have also been shown to have α-glucosidase inhibitory activity .
Future Directions
Given the wide range of biological and pharmaceutical activities exhibited by chromanone derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds may serve as the lead compound for the development of novel α-glucosidase inhibitors with antioxidant activity .
properties
IUPAC Name |
3-benzylidene-6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEBJFAQFWAWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697711 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
CAS RN |
206071-98-9 | |
| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






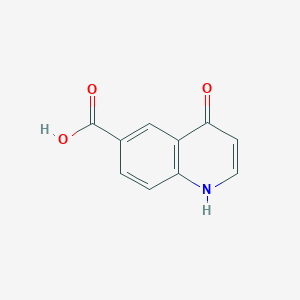
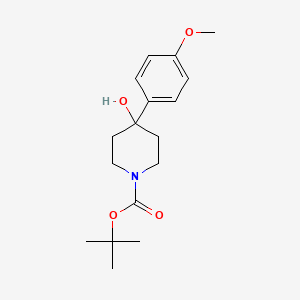
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)

